N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that features a unique structure combining a fluoro-methylphenyl group with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles.
Introduction of the fluoro-methylphenyl group: This step often involves electrophilic aromatic substitution reactions to introduce the fluoro and methyl groups onto the phenyl ring.
Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis and palladium-catalyzed reactions for efficiency .
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenyl ring or the thioacetamide linkage.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused-ring structure and are known for their thermal stability and energetic properties.
Pyrazolo[1,5-a]pyridazinones: These compounds are pharmacologically active and are synthesized through similar cycloaddition reactions.
Properties
Molecular Formula |
C23H19FN6OS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6OS/c1-14-3-6-16(7-4-14)19-12-20-22-26-27-23(29(22)9-10-30(20)28-19)32-13-21(31)25-17-8-5-15(2)18(24)11-17/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
WHSDSWQSZPPNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
Origin of Product |
United States |
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